molecular formula C53H75ClN6O15S B1148149 Lysine-emtansine CAS No. 1281816-04-3

Lysine-emtansine

Número de catálogo: B1148149
Número CAS: 1281816-04-3
Peso molecular: 1103.7 g/mol
Clave InChI: UBRZDBDIKWWPEN-YCPOLOASSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lysine-emtansine, also known as trastuzumab-emtansine, is an antibody-drug conjugate that combines the humanized monoclonal antibody trastuzumab with the cytotoxic agent mertansine. This compound is primarily used in the treatment of HER2-positive metastatic breast cancer. The conjugate targets cancer cells by binding to the HER2 receptor, delivering the cytotoxic agent directly to the tumor cells, thereby minimizing damage to healthy cells .

Mecanismo De Acción

Target of Action

Lysine-emtansine, also known as trastuzumab emtansine (T-DM1), is an antibody-drug conjugate that primarily targets the human epidermal growth factor receptor-2 (HER2) . HER2 is overexpressed in approximately 15 to 20% of primary human breast cancers . The overexpression of HER2 leads to marked overexpression of the HER2 protein on the cell surface and constitutive activation of HER2 signaling .

Mode of Action

The compound consists of the anti-tumor effects of trastuzumab and those of DM1, a cytotoxic anti-microtubule agent . Once bound, the T-DM1/HER2-receptor complex is internalized via endocytosis . T-DM1 is then degraded inside the tumor to release DM1 . DM1 binds to microtubules and inhibits their polymerization, causing cell-cycle arrest and cell death .

Biochemical Pathways

The cytotoxic effect of T-DM1 likely varies depending on the intracellular concentration of DM1 accumulated in cancer cells . High intracellular levels result in rapid apoptosis, somewhat lower levels in impaired cellular trafficking and mitotic catastrophe, while the lowest levels lead to poor response to T-DM1 .

Result of Action

The result of T-DM1’s action is the selective delivery of DM1 to the HER2-positive tumor cell combined with trastuzumab’s activation of antibody-dependent cell-mediated cytotoxicity and inhibition of HER2-mediated signal transduction . This leads to the death of the cancer cell .

Action Environment

The effect of T-DM1 may be impaired by inefficient internalization or enhanced recycling of the HER2-T-DM1 complex in cancer cells, or impaired lysosomal degradation of trastuzumab or intracellular trafficking of HER2 . The effect of T-DM1 may also be compromised by multidrug resistance proteins that pump DM1 out of cancer cells . These factors can influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

Lysine-emtansine interacts with various enzymes, proteins, and other biomolecules. The first step in the lysine catabolic pathway is the formation of saccharopine and then 2-aminoadipic acid, processes that are mitochondrial . The catabolism of 2-aminoadipic acid proceeds via decarboxylation to a series of CoA esters ending in acetyl-CoA .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to have antitumor activity in trastuzumab- and lapatinib-refractory experimental models . It also influences cell function by causing mitotic arrest and cell death .

Molecular Mechanism

The mechanism of action of this compound involves both the anti-tumor effects of trastuzumab and those of DM1, a cytotoxic anti-microtubule agent released within the target cells upon degradation of the human epidermal growth factor receptor-2 (HER2)-Lysine-emtansine complex in lysosomes . The cytotoxic effect of this compound likely varies depending on the intracellular concentration of DM1 accumulated in cancer cells .

Temporal Effects in Laboratory Settings

Over time, this compound demonstrates changes in its effects in laboratory settings. For instance, it has been shown to have a consistent pharmacokinetics profile and minimal systemic exposure to free DM1, with no evidence of DM1 accumulation following repeated this compound doses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. ADCs, such as this compound, have demonstrated convincing antitumor effect in both animal models and patients .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, lysine methylation significantly impacts glucose and lipid metabolism by modifying key enzymes and proteins .

Transport and Distribution

This compound is transported and distributed within cells and tissues. For instance, acetylation at K510 disrupts the interaction between this compound and Transportin-1, resulting in the mislocalization of this compound in the cytoplasm and formation of stress granule-like inclusions .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are of significant interest. For instance, acetylation and acetylation-mimicking mutations in this compound strongly reduce membrane binding affinity, attenuate membrane remodeling in vitro, and alter subcellular localization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of lysine-emtansine involves a multi-step process:

    Conjugation of Trastuzumab to Mertansine: The antibody trastuzumab is first linked to a non-reducible thioether linker, N-succinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate (SMCC). .

    Reaction Conditions: The conjugation reactions are typically carried out under mild conditions to preserve the integrity of the antibody.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Aplicaciones Científicas De Investigación

Breast Cancer Treatment

Lysine-emtansine is primarily indicated for patients with HER2-positive metastatic breast cancer who have previously received trastuzumab and a taxane. Key findings from clinical studies include:

  • Efficacy : In the EMILIA trial, T-DM1 demonstrated improved overall survival (30.9 months) compared to lapatinib plus capecitabine (25.1 months) with a hazard ratio of 0.68, indicating a significant survival benefit .
  • Safety Profile : The safety profile of T-DM1 was favorable, with fewer grade 3 or higher toxicities compared to standard therapies .

Other Potential Applications

Research is ongoing to explore the use of this compound in other cancers exhibiting HER2 overexpression, such as gastric cancer. Additionally, studies are investigating its potential in combination therapies to enhance efficacy against resistant cancer types.

Research Findings and Case Studies

Several studies have focused on characterizing the properties and effects of this compound:

Characterization Techniques

  • Mass Spectrometry : Native mass spectrometry and ion mobility measurements have been employed to analyze the drug-to-antibody ratio (DAR) and drug distribution profiles of T-DM1 .
  • Peptide Mapping : This technique has been used to identify conjugation sites on trastuzumab, revealing insights into the heterogeneity of ADCs due to multiple lysine residues available for conjugation .

Toxicity Studies

Research has highlighted that systemic toxicities associated with T-DM1 can serve as predictive biomarkers for patient outcomes. Higher toxicity scores were correlated with improved tumor responses in clinical settings .

Data Tables

StudySample SizeTreatmentMedian Overall SurvivalKey Findings
EMILIA Trial991T-DM1 vs Lapatinib + Capecitabine30.9 months vs 25.1 monthsSignificant survival benefit; favorable safety profile
Phase II TrialVariesT-DM1 in frontline settingNot specifiedPromising activity; improved safety compared to standard therapies

Comparación Con Compuestos Similares

Actividad Biológica

Lysine-emtansine, commonly known as ado-trastuzumab emtansine (Kadcyla®), is an antibody-drug conjugate (ADC) that combines the humanized monoclonal antibody trastuzumab with the cytotoxic agent DM1, a derivative of maytansine. This compound is primarily utilized in the treatment of HER2-positive breast cancer. The following sections will delve into its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and case studies.

This compound operates through a targeted delivery system that exploits the overexpression of the HER2 receptor on cancer cells. The mechanism can be summarized as follows:

  • Binding : Upon administration, trastuzumab binds specifically to the HER2 receptor on tumor cells.
  • Internalization : This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cancer cell.
  • Release of DM1 : Inside the lysosome, proteolytic degradation of trastuzumab releases DM1, which disrupts microtubule dynamics by inhibiting polymerization, ultimately inducing cell death.

Table 1: Mechanism Overview

StepDescription
BindingTrastuzumab binds to HER2 receptors on tumor cells.
InternalizationADC is internalized via endocytosis.
Drug ReleaseDM1 is released within lysosomes after antibody degradation.
Cytotoxic ActivityDM1 disrupts microtubule formation, leading to apoptosis in cancer cells.

Clinical Efficacy

The clinical efficacy of this compound has been evaluated in several key studies:

EMILIA Study

The EMILIA trial was pivotal in demonstrating the efficacy of ado-trastuzumab emtansine compared to lapatinib plus capecitabine in patients with HER2-positive metastatic breast cancer who had previously received trastuzumab and a taxane.

  • Results :
    • Overall Survival (OS) : Median OS was significantly improved in the T-DM1 group (30.9 months) compared to the control (25.1 months).
    • Progression-Free Survival (PFS) : PFS was also extended in patients treated with T-DM1 (9.6 months) versus those receiving lapatinib and capecitabine (6.4 months) .

KATHERINE Study

The KATHERINE trial further assessed the effectiveness of ado-trastuzumab emtansine as adjuvant therapy in patients with residual invasive HER2-positive breast cancer after neoadjuvant chemotherapy.

  • Results :
    • Invasive Disease-Free Survival (IDFS) : The T-DM1 group showed a significant improvement in IDFS at 3 years (88.0%) compared to trastuzumab alone (77.0%) .

Table 2: Summary of Clinical Trials

StudyTreatment ComparisonMedian OS (months)Median PFS (months)IDFS (%) at 3 years
EMILIAT-DM1 vs Lapatinib + Capecitabine30.9 vs 25.19.6 vs 6.4N/A
KATHERINET-DM1 vs TrastuzumabN/AN/A88.0 vs 77.0

Safety Profile

The safety profile of this compound has been characterized by specific adverse events, primarily hematological and hepatic toxicities:

  • Thrombocytopenia : The incidence of thrombocytopenia was notably higher in patients receiving T-DM1 compared to those on control therapies.
  • Liver Enzyme Elevation : Elevated liver enzymes were also reported but were generally manageable .

Table 3: Adverse Events Summary

Adverse EventIncidence in T-DM1 Group (%)Incidence in Control Group (%)
Thrombocytopenia31%3.3%
Grade ≥3 Thrombocytopenia15%0.4%
Elevated Liver EnzymesVariesVaries

Case Studies and Research Findings

Several case studies have highlighted the real-world effectiveness and safety of ado-trastuzumab emtansine:

  • A retrospective analysis involving patients with advanced HER2-positive breast cancer demonstrated an overall response rate (ORR) of approximately 50% , reinforcing findings from clinical trials.
  • Another case study reported significant reductions in tumor size among patients who had previously failed multiple lines of therapy, showcasing the potential for T-DM1 as a salvage treatment option .

Propiedades

IUPAC Name

(2S)-2-amino-6-[[4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)/b14-11+,29-12+/t30-,31+,32?,34?,35+,38+,39?,40-,41+,46+,52+,53+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRZDBDIKWWPEN-YCPOLOASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCC[C@@H](C(=O)O)N)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H75ClN6O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1103.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1281816-04-3
Record name Lysine-emtansine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1281816043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LYSINE-EMTANSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E9CC1P9UA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.